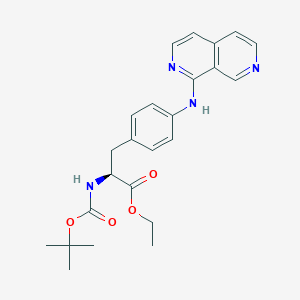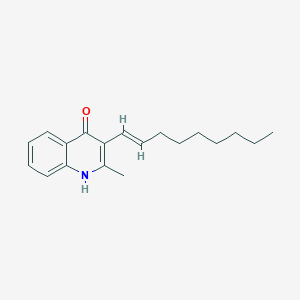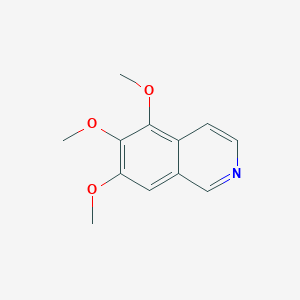
Azanide;azanidylideneiron;iron
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azanide, azanidylideneiron, and iron are components of a compound that has garnered interest in various scientific fields. Azanide is the IUPAC-sanctioned name for the anion NH₂⁻, which is the conjugate base of ammonia . Azanidylideneiron refers to a complex involving iron and azanide, forming a unique compound with distinct properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Azanide is typically produced by the deprotonation of ammonia using strong bases or alkali metals . The reaction can be represented as: [ \text{NH}_3 + \text{Base} \rightarrow \text{NH}_2^- + \text{H}_2 ]
For azanidylideneiron, the preparation involves the reaction of iron salts with azanide under controlled conditions. One common method is the salt metathesis reaction, where a metal ammine complex reacts with azanide .
Industrial Production Methods
Industrial production of azanide and azanidylideneiron involves large-scale reactions using ammonia and alkali metals or iron salts. The process requires stringent control of reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Azanide and azanidylideneiron undergo various chemical reactions, including:
Oxidation: Azanide can be oxidized to form nitrogen gas and other nitrogen-containing compounds.
Reduction: Azanidylideneiron can be reduced to form lower oxidation state iron complexes.
Substitution: Azanide can participate in substitution reactions, replacing other ligands in metal complexes.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require specific ligands and controlled temperatures .
Major Products Formed
The major products formed from these reactions include nitrogen gas, various iron complexes, and substituted metal-azanide compounds .
Applications De Recherche Scientifique
Azanide, azanidylideneiron, and iron have numerous applications in scientific research:
Mécanisme D'action
The mechanism of action of azanide and azanidylideneiron involves their interaction with molecular targets through coordination chemistry. Azanide acts as a ligand, forming complexes with metals, which can then participate in various catalytic cycles. The pathways involved include electron transfer and ligand exchange processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phosphanide: Similar to azanide but involves phosphorus instead of nitrogen.
Arsinide: Contains arsenic in place of nitrogen.
Imide: Another nitrogen-containing anion but with different bonding and properties.
Uniqueness
Azanide and azanidylideneiron are unique due to their specific electronic structure and reactivity. They form stable complexes with metals, which are useful in various catalytic and industrial applications .
Propriétés
IUPAC Name |
azanide;azanidylideneiron;iron |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6Fe.H2N.N/h;;;;;;1H2;/q;;;;;;2*-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILMFDGFXPJCFQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH2-].[N-]=[Fe].[Fe].[Fe].[Fe].[Fe].[Fe] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Fe6H2N2-2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37245-77-5 |
Source


|
| Record name | Iron nitride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037245775 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S)-3-(1H-indol-3-yl)-2-[(3-nitro-2-pyridinyl)amino]propanoic acid](/img/structure/B3132505.png)







![[Methyl(propan-2-yl)sulfamoyl]amine](/img/structure/B3132561.png)

![2,2,3,3-Tetrafluoro-1-[2-(4-methylanilino)cyclohexen-1-yl]propan-1-one](/img/structure/B3132582.png)
